Scaffold-Dependent Potency: 1,6- vs. 1,8-Naphthyridine Scaffolds Exhibit >1000-Fold Differential in Kinase Inhibition
In a systematic evaluation of naphthyridine-based tyrosine kinase inhibitors, compounds built on the 1,6-naphthyridin-2(1H)-one scaffold (structurally analogous to the 2,6-naphthyridinedione core) demonstrated potent inhibition of c-Src with IC50 values ranging from 10 to 80 nM. In stark contrast, the corresponding 1,8-naphthyridin-2(1H)-one regioisomers were at least 1,000-fold less potent, indicating that the repositioning of a single aza nitrogen atom catastrophically disrupts key binding interactions [1]. This data underscores that the 2,6-regioisomer provides a privileged geometry for hinge-binding in kinases, a feature that cannot be replicated by 1,8- or 1,5-analogs [1].
| Evidence Dimension | Kinase inhibitory potency (c-Src IC50) |
|---|---|
| Target Compound Data | N/A (Compound is a core scaffold; derivatives based on this core exhibit IC50 10-80 nM) |
| Comparator Or Baseline | 1,8-Naphthyridin-2(1H)-one analogs |
| Quantified Difference | ≥ 1000-fold decrease in potency for 1,8-isomer |
| Conditions | Recombinant c-Src kinase assay; phosphorylation of a model substrate |
Why This Matters
This demonstrates that the 2,6-naphthyridine regioisomer is a critical determinant of target engagement; substituting a cheaper or more readily available 1,8-naphthyridine scaffold will lead to a complete loss of kinase inhibitory activity.
- [1] Klutchko, S. R.; et al. 2-Substituted aminopyrido[2,3-d]pyrimidin-7(8H)-ones. Structure-activity relationships against selected tyrosine kinases and in vitro and in vivo anticancer activity. Journal of Medicinal Chemistry 1998, 41 (17), 3276-3292. View Source
